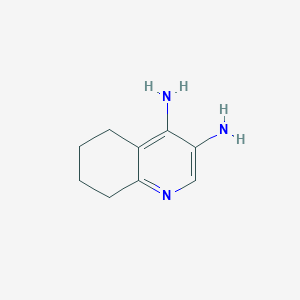

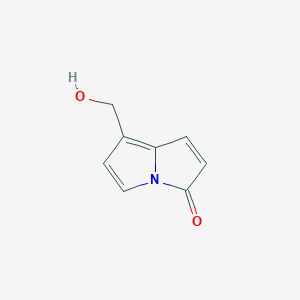

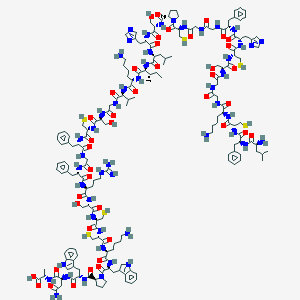

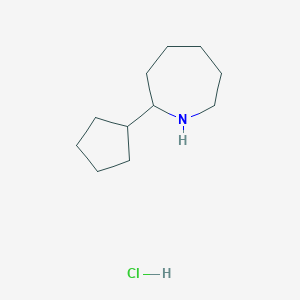

![molecular formula C12H14ClNO2 B121565 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine CAS No. 937624-75-4](/img/structure/B121565.png)

3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of interest in several papers. For instance, a convenient synthesis of 3,3-dichloroazetidines is described, involving the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes, followed by treatment with mesyl chloride and cyclization with potassium carbonate in DMSO . Another paper outlines the synthesis of 2-(dichloromethylene)azetidines through imination of β-halo ketones, dichlorination, and dehydrohalogenation . Additionally, the synthesis of 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones via ketene–imine cycloaddition reaction is reported, highlighting the versatility of azetidine synthesis methods .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their chemical properties and biological activity. The papers do not directly analyze the molecular structure of 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine, but they do provide insights into the importance of stereochemistry in azetidine compounds. For example, the absolute configuration of azetidinylquinolones was determined by X-ray analysis, which is essential for understanding their antibacterial activity .

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions, which are essential for their functionalization and application. The papers describe reactions such as alkoxyhalogenation and hydrolysis to pyrrolidin-3-ones for 2-(dichloromethylene)azetidines , and the reactivity of 3,3-dichloroazetidines with bases leading to ring contraction or hydrolysis . These reactions demonstrate the reactivity of the azetidine ring and its potential for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. While the papers do not provide specific details on the properties of 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine, they do mention the synthesis of polyhydroxylated azetidine iminosugars from d-glucose, which suggests that azetidine derivatives can exhibit significant glycosidase inhibitory activity . This indicates that azetidine derivatives can have important biological properties, which can be fine-tuned by modifying their structure.

科学研究应用

Gene Expression Regulation

Compounds like 5-Aza-2′-deoxycytidine (AzaD), which share structural motifs with the benzodioxin family, have been studied for their role in gene expression regulation. AzaD, for example, activates methylated and silenced genes by promoter demethylation, impacting gene expression in several context-dependent ways, including mechanisms independent of DNA demethylation. This suggests potential research applications of similar compounds in understanding gene expression regulation and epigenetic modifications (R. S. Seelan, P. Mukhopadhyay, M. Pisano, R. Greene, 2018).

Synthetic Methodology in Medicinal Chemistry

The synthetic strategies of benzodiazepines, which share a common structural component (benzodioxin) with the compound of interest, highlight the compound's potential application in creating biologically active molecules. These strategies, particularly involving o-phenylenediamine, have been instrumental in developing compounds with significant therapeutic applications, such as anticonvulsants and anxiolytics. Research in this area could provide a pathway for synthesizing novel therapeutic agents (Sunita Teli, Pankaj Teli, Shivani Soni, Nusrat Sahiba, S. Agarwal, 2023).

Metabolic Pathway Elucidation

Studies on compounds like Saracatinib, which contains a benzodioxole group similar to the query compound, have explored the metabolic pathways and formation of reactive intermediates. Understanding these pathways can inform the development of safer and more effective therapeutic agents by identifying potential toxicities and interaction mechanisms. This research application is critical in drug development and safety pharmacology (Mohamed W. Attwa, A. Kadi, H. Darwish, H. Alrabiah, 2018).

Pharmacogenetics and Drug Metabolism

The therapeutic drug monitoring and pharmacogenetics of thiopurines, including azathioprine and 6-mercaptopurine, demonstrate the importance of understanding genetic polymorphisms in drug metabolism. This area of research could be relevant for compounds like "3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine", as variations in metabolic enzyme activity could significantly affect their therapeutic efficacy and safety profile. This knowledge is crucial for personalized medicine and optimizing drug therapy (J. Sanderson, A. Ansari, T. Marinaki, J. Duley, 2004).

属性

IUPAC Name |

3-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-4-8(3-9-6-14-7-9)5-11-12(10)16-2-1-15-11/h4-5,9,14H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUDVDDHQADKAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Cl)CC3CNC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588376 |

Source

|

| Record name | 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine | |

CAS RN |

937624-75-4 |

Source

|

| Record name | 3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

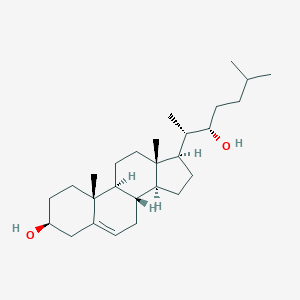

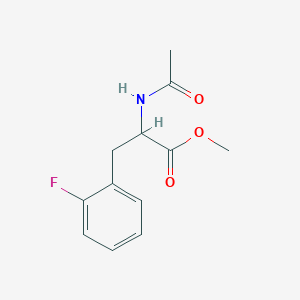

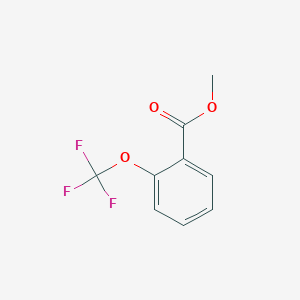

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)